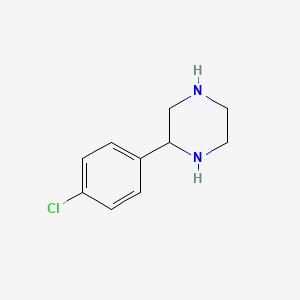

2-(4-Chlorophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOVNNDSINVUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919686 | |

| Record name | 2-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-25-8 | |

| Record name | 2-(4-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Arylpiperazine Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors.[2] The 2-arylpiperazine motif, specifically this compound, is a critical intermediate in the synthesis of complex pharmaceutical agents, including potential antidepressant, antipsychotic, and anxiolytic compounds.[3][4] The precise stereochemistry and substitution at the C-2 position introduce a chiral center, offering opportunities for developing stereospecific drugs with improved efficacy and reduced off-target effects.

This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, designed for researchers and drug development professionals. We will explore robust synthetic strategies, detail step-by-step analytical protocols for structural verification and purity assessment, and explain the scientific rationale behind these methodologies.

Part 1: Synthesis Methodologies

The formation of the C-N bond between an aromatic ring and the piperazine nucleus is the key challenge in synthesizing arylpiperazines. Historically, methods like nucleophilic aromatic substitution (SNAr) were employed, but these often require harsh conditions and are limited by the electronic nature of the aryl halide.[5] Modern organometallic catalysis has revolutionized this field, offering milder conditions and broader substrate scope.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[5][6] This reaction is highly favored in modern synthetic chemistry due to its excellent functional group tolerance, high yields, and applicability to electronically neutral or even electron-rich aryl halides.[7][8]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (1,4-dichlorobenzene), forming a Pd(II) complex.[9]

-

Amine Coordination & Deprotonation: The piperazine substrate coordinates to the palladium center. A strong base is required to deprotonate the amine, forming a more nucleophilic amido species.[9]

-

Reductive Elimination: The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst for the next cycle.[6]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Sterically hindered phosphine ligands are often required for coupling aryl chlorides.[9]

Method B: Classical Cyclization Approach

An alternative, more traditional route involves the construction of the piperazine ring from acyclic precursors. One common industrial approach is the cyclization of diethanolamine derivatives.[10] While often requiring higher temperatures and pressures, this method can be cost-effective for large-scale production.[11][12] The synthesis of the specific 2-substituted arylpiperazine via this route is more complex, typically starting from a corresponding amino acid or amino alcohol precursor.

Comparative Analysis of Synthetic Routes

| Parameter | Buchwald-Hartwig Amination | Classical Cyclization |

| Versatility | High; wide range of aryl halides and amines.[6] | Moderate; precursor synthesis can be complex. |

| Conditions | Mild to moderate temperatures (25-100 °C).[9] | Harsh; high temperatures and pressures often needed. |

| Catalyst | Palladium complexes with specialized ligands.[5] | Various, including zeolites and metal oxides. |

| Yield | Generally high (up to 97%).[7] | Variable, often lower for complex derivatives.[10] |

| Scalability | Well-established for lab and industrial scale.[12] | Primarily suited for large-scale industrial processes.[11] |

| Cost | Higher due to palladium catalyst and ligands. | Potentially lower due to cheaper starting materials. |

Part 2: Recommended Synthetic Protocol (Buchwald-Hartwig Amination)

This protocol describes a reliable method for the synthesis of this compound, prioritizing yield and purity. This procedure is a self-validating system, incorporating in-process controls (TLC) to ensure reaction completion.

Diagram of Synthetic Pathway

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Procedure

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 1,4-dichlorobenzene (1.0 eq.), 2-methylpiperazine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures unambiguous validation.

Diagram of Analytical Workflow

Caption: Workflow for purification and analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. For this compound, expect to see:

-

Aromatic protons on the chlorophenyl ring, typically as two distinct doublets in the δ 6.8-7.5 ppm range.[13]

-

Complex multiplets for the piperazine ring protons in the δ 2.5-4.0 ppm range. The asymmetry introduced by the C-2 substitution makes the protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.[1][14]

-

A signal for the N-H proton, which may be broad and its chemical shift can be concentration and solvent dependent.

-

A doublet for the methyl group at the C-2 position.

-

-

¹³C NMR Spectroscopy: Shows all unique carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to confirm assignments.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a common technique for this class of molecules.[15]

-

Expected Ionization: In positive ESI mode, the compound will readily protonate on one of the basic nitrogen atoms, yielding the [M+H]⁺ ion.

-

Plausible Fragmentation Pattern: The primary fragmentation occurs within the piperazine ring.[15][16] Cleavage of the C-N bonds in the ring is a characteristic pathway for piperazine derivatives.[17][18] Key fragments would arise from the loss of ethylene or substituted ethyleneimine moieties from the protonated molecular ion.

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound. Formic acid aids in protonation for ESI+ mode.[19]

-

Acquire data in full scan mode to detect the [M+H]⁺ ion and in tandem MS (MS/MS) mode to analyze its fragmentation.[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically employed.[20]

-

Principle: The separation is based on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[20] Purity is calculated from the relative peak area of the main component.

Protocol for HPLC Purity Analysis:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile.[20] A typical starting gradient could be 40:60 (v/v) buffer:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., ~230-254 nm).

-

Sample Preparation: Prepare a standard solution of the analyte in the mobile phase at a known concentration (e.g., 100 µg/mL).[20]

-

Analysis: Inject the sample and integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic: 6.8-7.5 ppm; Piperazine: 2.5-4.0 ppm; CH₃: ~1.2 ppm |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic: 115-150 ppm; Piperazine: 40-60 ppm; CH₃: 15-25 ppm |

| Mass Spec (ESI+) | Molecular Ion | [M+H]⁺ corresponding to the exact mass of the protonated molecule. |

| Mass Spec (ESI+) | Key Fragments | Fragments resulting from cleavage of the piperazine ring.[15] |

| HPLC | Purity | >98% (typical for pharmaceutical intermediates) |

| HPLC | Retention Time | Dependent on exact conditions, but should be a single, sharp peak. |

Part 4: Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all chemicals in a well-ventilated fume hood.

-

Handling: Arylpiperazines and their precursors may be harmful if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

The synthesis and characterization of this compound is a multi-step process that requires careful execution and rigorous analytical validation. The Buchwald-Hartwig amination offers a modern, efficient, and high-yielding route to this valuable pharmaceutical intermediate. A combination of NMR spectroscopy, mass spectrometry, and HPLC analysis provides a robust framework for confirming the compound's identity and ensuring its purity meets the high standards required for drug development and research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents [patents.google.com]

- 13. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]

- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 16. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Physicochemical properties of 2-(4-Chlorophenyl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical significance and practical determination of critical parameters such as molecular structure, partition coefficient (LogP), melting point, solubility, and acid dissociation constant (pKa). Each section combines established data with detailed, field-proven experimental protocols, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. Understanding the physicochemical properties of this specific intermediate is paramount for its effective use in synthetic chemistry, process development, and as a precursor for active pharmaceutical ingredients (APIs). These properties govern its reactivity, solubility, purification, and formulation characteristics, directly impacting the efficiency of synthesis and the bioavailability of any resulting drug candidates.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 91517-25-8 | SCBT, ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂ | SCBT, ChemicalBook, PubChem[1][2][3] |

| Molecular Weight | 196.68 g/mol | SCBT, ChemicalBook, PubChem[1][2][3] |

| Canonical SMILES | C1CNC(CN1)C2=CC=C(C=C2)Cl | PubChem[1] |

Summary of Key Physicochemical Properties

The following table provides a high-level summary of the essential physicochemical data for this compound. It is critical to note that while some properties can be accurately predicted computationally, experimental verification remains the gold standard in drug development for ensuring data quality and regulatory compliance.

Table 2: Core Physicochemical Data

| Property | Value / Range | Method | Significance in Drug Development |

| Melting Point (°C) | Not available in literature; requires experimental determination. | Capillary Method | Purity assessment, solid-state stability, formulation processing. |

| Boiling Point (°C) | Not available in literature; requires experimental determination. | Vacuum Distillation | Purification strategy, thermal stability assessment. |

| logP (Octanol/Water) | 1.3 | Computed (XLogP3) | Predicts lipophilicity, membrane permeability, and metabolic fate.[1] |

| pKa | Not available in literature; requires experimental determination. | Potentiometric Titration | Determines ionization state at physiological pH, affecting solubility and receptor binding. |

| Solubility | Not available in literature; requires experimental determination. | Shake-Flask Method | Impacts absorption, bioavailability, and formulation design. |

Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile. It quantifies the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase, providing a robust estimate of its lipophilicity.[4] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4][5]

The computed XLogP3 value for this compound is 1.3 [1]. This value suggests the compound is moderately lipophilic, indicating it is likely to have reasonable absorption and membrane permeability. However, experimental validation is crucial.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method is the traditional and most reliable technique for LogP measurement[6]. It involves directly measuring the concentration of the analyte in equilibrated octanol and water phases.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-saturation minimizes volume changes during the experiment.[7]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen to ensure it is detectable in both phases.

-

Partitioning: Combine equal volumes of the analyte-containing phase and the corresponding empty phase in a separation funnel or vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow equilibrium to be reached. The system must be allowed to rest until a clear separation of the two phases is observed.[7]

-

Phase Separation & Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

Caption: Workflow for LogP determination via the shake-flask method.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities depresses and broadens the melting range, making it a fundamental criterion for purity assessment as well as compound identification.[8][9]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining melting points in a research setting due to its simplicity and small sample requirement.[10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a preliminary value. Allow the apparatus to cool before proceeding.[8][11]

-

Careful Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11] A slow heating rate is critical to ensure the thermometer reading accurately reflects the sample temperature at equilibrium.[11]

-

Observation & Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

-

Validation: For robust data, the determination should be repeated at least twice with fresh samples until consistent values are obtained.

References

- 1. This compound | C10H13ClN2 | CID 3870273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 91517-25-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(4-Chlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers not only the core data but also the underlying principles and experimental methodologies. The aim is to equip researchers and drug development professionals with the necessary insights for unambiguous structural elucidation and robust quality control, ensuring scientific integrity from the bench to clinical applications.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a piperazine ring substituted with a 4-chlorophenyl group at the 2-position. Piperazine and its derivatives are ubiquitous pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, antibacterial, and anticancer properties. The precise substitution pattern on the piperazine ring is critical to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API).

Therefore, rigorous spectroscopic analysis is paramount to confirm the identity, structure, and purity of this compound. This guide delves into the three cornerstone analytical techniques used for this purpose: NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Fundamental Principles of NMR for Structural Elucidation

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency (RF) energy causes a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus. This sensitivity is what allows chemists to deduce molecular structure. Key parameters in an NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: Proportional to the number of nuclei giving rise to a signal.

-

Multiplicity (Splitting Pattern): Reveals the number of neighboring nuclei.

-

Coupling Constant (J): The distance between peaks in a multiplet, which provides information about the connectivity and spatial relationship between nuclei.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

A robust and reproducible NMR protocol is critical for obtaining high-quality data. The following procedure outlines the standard steps for analyzing a solid sample like this compound.

Rationale for Choices:

-

Deuterated Solvent: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is used because deuterium (²H) resonates at a much different frequency than protons (¹H), thus rendering the solvent invisible in the ¹H NMR spectrum.[1] The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.[1]

-

Sample Concentration: The concentration must be sufficient to achieve a good signal-to-noise ratio but not so high as to cause line broadening or solubility issues.[2] For a small molecule like this, 5-10 mg in 0.6-0.7 mL of solvent is typical.[3]

-

Filtration: Filtering the sample solution removes any particulate matter, which is crucial for achieving a homogeneous magnetic field (good shimming) and sharp spectral lines.[4]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1]

-

Dissolution: Gently agitate the vial until the sample is completely dissolved. Sonication may be used if necessary.

-

Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool and filter it directly into a clean 5 mm NMR tube.[4] The final solution height should be approximately 4-5 cm.[2][3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures including locking, tuning, and shimming to optimize the magnetic field homogeneity.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400-600 MHz spectrometer are typically sufficient.

Data Analysis and Interpretation

Note: The following data is a representative interpretation based on the known structure. Actual chemical shifts can vary slightly depending on the solvent and instrument.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.25 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 4.10 | Doublet of Doublets | 1H | CH -Ar |

| ~ 3.20 - 2.90 | Multiplet | 6H | Piperazine CH₂ |

| ~ 2.00 | Broad Singlet | 2H | NH |

¹H NMR Spectrum Analysis:

-

The aromatic region shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The signal around 4.10 ppm corresponds to the methine proton on the carbon attached to the aromatic ring. Its splitting pattern arises from coupling to the adjacent CH₂ protons in the piperazine ring.

-

The complex multiplet between 2.90 and 3.20 ppm represents the six methylene protons of the piperazine ring.

-

The broad singlet around 2.00 ppm is characteristic of the two amine (NH) protons.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (ipso to C-piperazine) |

| ~ 133 | Ar-C (ipso to Cl) |

| ~ 129 | Ar-CH (ortho to Cl) |

| ~ 128 | Ar-CH (meta to Cl) |

| ~ 60 | C H-Ar |

| ~ 50 | Piperazine CH₂ |

| ~ 46 | Piperazine CH₂ |

¹³C NMR Spectrum Analysis:

-

Four signals are observed in the aromatic region, consistent with the four unique carbon environments in the 4-chlorophenyl group due to symmetry.

-

The signal around 60 ppm is assigned to the methine carbon.

-

The remaining signals in the aliphatic region correspond to the carbons of the piperazine ring.

Workflow Visualization

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Core Principles: Vibrational Modes and Functional Group Identification

When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequency of vibration depends on the masses of the atoms in the bond and the bond strength. Therefore, specific functional groups (e.g., N-H, C-H, C=C) give rise to characteristic absorption bands at known wavenumbers (cm⁻¹). An IR spectrum provides a "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a popular sampling technique because it requires minimal to no sample preparation.[6]

Rationale for Choice:

-

Ease of Use: ATR is ideal for analyzing solid powders and requires only a small amount of material.[7] The sample is simply placed on the crystal and pressure is applied.[8]

-

Non-destructive: The sample can be recovered after analysis.[6]

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, collect a background spectrum. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount (a few milligrams) of this compound powder onto the surface of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[7]

-

Sample Scan: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue moistened with a suitable solvent (e.g., isopropanol).[7]

Data Analysis and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |

| ~ 3050 | C-H Stretch | Aromatic C-H |

| ~ 2950-2800 | C-H Stretch | Aliphatic C-H (Piperazine) |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1100 | C-N Stretch | Amine |

| ~ 820 | C-H Bend | para-substituted Aromatic Ring |

IR Spectrum Analysis:

-

The broad peak around 3300 cm⁻¹ is indicative of the N-H stretching of the secondary amines in the piperazine ring.

-

The peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the piperazine ring.

-

The sharp peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene ring.

-

A strong band around 820 cm⁻¹ is a classic indicator of 1,4- (or para-) disubstitution on a benzene ring.

Workflow Visualization

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide its elemental formula.

Principles of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing them to fragment.[9] This makes it ideal for determining the molecular weight of an intact molecule. The process involves three main steps:[10]

-

Droplet Formation: The sample, dissolved in a suitable solvent, is pumped through a capillary held at a high voltage, creating a fine spray of charged droplets.[11]

-

Desolvation: The solvent evaporates from the droplets, aided by a drying gas, which increases the charge density on the droplet surface.[10]

-

Ion Formation: The droplets ultimately become unstable and eject gas-phase ions, which are then directed into the mass analyzer.[11]

For this compound, ESI in positive ion mode will typically protonate one of the basic nitrogen atoms, forming the [M+H]⁺ ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Rationale for Choice:

-

High Resolution: HRMS instruments (like Orbitrap or FT-ICR) can measure m/z values to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of the ion.

-

ESI Source: ESI is well-suited for polar molecules like this compound, which are readily protonated.[12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, drying gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The molecular formula for this compound is C₁₀H₁₃ClN₂.[13] Its monoisotopic mass is 196.0767 Da.[13] The expected [M+H]⁺ ion would be at m/z 197.0846.

-

Data Analysis: Determine the accurate m/z of the molecular ion peak and use the instrument software to calculate the most likely elemental formula. Compare this to the theoretical formula. Also, examine the isotopic pattern. The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in an [M+H]⁺ peak and an [M+2+H]⁺ peak with a ~3:1 intensity ratio, which is a definitive confirmation.

Data Analysis and Interpretation

Table 4: Expected HRMS Data for this compound ([M+H]⁺)

| Ion | Theoretical m/z | Observed m/z | Elemental Formula |

| [M(³⁵Cl)+H]⁺ | 197.0846 | (e.g., 197.0845) | C₁₀H₁₄³⁵ClN₂ |

| [M(³⁷Cl)+H]⁺ | 199.0816 | (e.g., 199.0815) | C₁₀H₁₄³⁷ClN₂ |

MS Spectrum Analysis:

-

The primary observation will be a base peak at m/z ≈ 197, corresponding to the protonated molecule with the ³⁵Cl isotope.

-

A second peak will be observed at m/z ≈ 199, with an intensity approximately one-third of the base peak. This is the isotopic signature of a molecule containing one chlorine atom.

-

High-resolution measurement of the m/z 197.0846 peak will confirm the elemental composition as C₁₀H₁₄ClN₂.

Workflow Visualization

Caption: Workflow for ESI-HRMS Analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete picture. The power of modern analytical chemistry lies in the integration of data from multiple orthogonal techniques. For this compound:

-

MS confirms the molecular weight (196.67 g/mol ) and elemental formula (C₁₀H₁₃ClN₂). The distinct isotopic pattern confirms the presence of one chlorine atom.[13]

-

IR confirms the presence of key functional groups: N-H (amine), aromatic C=C, aliphatic C-H, and provides strong evidence for para-substitution on the benzene ring.

-

NMR provides the final, unambiguous structural proof. It shows the connectivity of all atoms, confirms the 1,4-substitution pattern on the chlorophenyl ring, and distinguishes the specific location of all protons and carbons in the piperazine and chlorophenyl moieties.

Together, these three spectroscopic methods provide a self-validating system that confirms the identity, purity, and precise chemical structure of this compound with a high degree of confidence, meeting the rigorous standards required for pharmaceutical research and development.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. organomation.com [organomation.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. depts.washington.edu [depts.washington.edu]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. youtube.com [youtube.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. This compound | C10H13ClN2 | CID 3870273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)piperazine

Executive Summary

2-(4-Chlorophenyl)piperazine (pCPP) is a key chemical scaffold and an active psychoactive compound belonging to the arylpiperazine class.[1][2] While extensively utilized as a precursor in the synthesis of numerous central nervous system (CNS) active drugs, including antidepressants and antipsychotics, its intrinsic pharmacological profile is a subject of significant scientific interest.[3] This guide provides a comprehensive technical overview of the mechanism of action of pCPP, synthesizing data from studies on pCPP itself and its close structural analogs and derivatives. The primary mechanism of pCPP involves a complex, multi-target interaction with serotonergic and dopaminergic systems. It exhibits notable affinity for several serotonin (5-HT) and dopamine (D) receptor subtypes, often acting as an agonist or partial agonist.[4][5] Understanding this polypharmacology is critical for drug development professionals seeking to leverage the pCPP scaffold for novel therapeutics targeting complex neuropsychiatric disorders.

The Arylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle that serves as a versatile and "privileged" scaffold in medicinal chemistry.[2][6] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. When one of these nitrogens is attached to an aromatic system, such as a chlorophenyl group, the resulting arylpiperazine structure becomes a potent pharmacophore for targeting monoamine neurotransmitter receptors and transporters.[1] This structural motif is found in a wide array of approved drugs, including the antidepressant Trazodone and the antifungal Itraconazole.[3] this compound, with the chlorine atom at the para position of the phenyl ring, is a foundational member of this class, and its biological activity provides insight into the broader structure-activity relationships of these compounds.

Core Mechanism of Action: A Multi-Target Profile

The pharmacological effects of pCPP are not mediated by a single, high-affinity target but rather through its concurrent modulation of multiple receptors within the serotonin and dopamine systems.

Interaction with the Serotonergic System

The serotonergic system is a primary domain of action for pCPP and its analogs. Its effects are mediated through interactions with both serotonin receptors and the serotonin transporter.

-

Serotonin Receptors: Arylpiperazines are well-established ligands for various 5-HT receptors. The closely related isomer, meta-chlorophenylpiperazine (mCPP), is a known agonist at 5-HT1B and 5-HT2C receptors and a partial agonist at 5-HT2A receptors.[4][7] Studies on derivatives containing the pCPP moiety also show significant affinity for 5-HT1A receptors.[8][9] While direct, comprehensive profiling of pCPP is less common, the available data suggests it shares this promiscuous binding profile. The agonist activity at 5-HT2C receptors, in particular, is linked to effects on mood, anxiety, and appetite.[10][11]

-

Serotonin Transporter (SERT): In addition to direct receptor stimulation, some arylpiperazines can bind to the serotonin transporter. The mCPP isomer, for instance, displays an appreciable affinity for SERT (IC50 = 230 nM), which can contribute to an increase in extracellular serotonin levels.[12] This dual mechanism of direct receptor agonism and potential reuptake inhibition complicates the pharmacological profile, suggesting that pCPP may also possess SERT-binding activity.

Interaction with the Dopaminergic System

A distinguishing feature of many pCPP-containing compounds is their significant interaction with D2-like dopamine receptors (D2, D3, and D4).

-

Dopamine D2/D3/D4 Receptors: Numerous studies on derivatives of pCPP have identified high-affinity ligands for D3 and D4 receptors, with varying degrees of selectivity over the D2 subtype.[8][13][14] For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged from one study as a potent and highly selective dopamine D4 receptor ligand with an IC50 value of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor.[13] Other derivatives have been developed as high-affinity D3 receptor ligands (Ki values of 0.3 to 0.9 nM).[9] This suggests the pCPP core is a critical contributor to D2-family receptor affinity.

-

Dopamine Transporter (DAT): Certain chlorophenylpiperazine analogs have been found to possess a high affinity for the dopamine transporter, acting as potent DAT ligands.[15] This interaction could contribute to psychostimulant-like effects by increasing synaptic dopamine concentrations.

Summary of Receptor Binding Profile

The following table summarizes the known binding affinities for key derivatives containing the this compound scaffold. This data provides a strong indication of the core binding properties of the pCPP molecule itself.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile | Reference |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM (IC₅₀) | >10,000-fold vs. D2 | [13] |

| N-(2,3-dichlorophenyl)piperazine analogs with pCPP core | Dopamine D3 | 0.3 - 0.9 nM (Kᵢ) | High (e.g., ~50-fold) vs. D2 | [9] |

| Phenylpiperazine analogs with pCPP core | Dopamine D3 | ~1.4 nM (Kᵢ) | High (~500-fold) vs. D2 | [5] |

| meta-Chlorophenylpiperazine (mCPP) | 5-HT2C | 3.4 nM (Kᵢ) | ~10-fold vs. 5-HT2A/2B | [4] |

| meta-Chlorophenylpiperazine (mCPP) | SERT | 230 nM (IC₅₀) | Binds to transporter in addition to receptors | [12] |

Elucidating the Mechanism: Key Experimental Methodologies

A multi-step approach is required to fully characterize the mechanism of action of a compound like pCPP. The workflow involves progressing from initial binding studies to functional characterization and finally to in vivo validation.

Protocol: Radioligand Binding Assay for Receptor Affinity

This is the foundational experiment to determine which receptors a compound binds to and with what affinity (expressed as Kᵢ, the inhibition constant).

Causality: This step is performed first to identify the most likely molecular targets. Without knowing where the compound binds, functional and behavioral studies lack a mechanistic basis.

Methodology:

-

Preparation of Membranes: Homogenize tissue or cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the human D4 receptor). Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

-

Competitive Binding: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2-like receptors) that specifically binds to the target receptor.

-

Addition of Test Compound: Add varying concentrations of the unlabeled test compound (pCPP) to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration causing 50% inhibition) and subsequently the Kᵢ value.

Protocol: cAMP Functional Assay for Gᵢ/Gₛ-Coupled Receptors

This assay determines whether a compound binding to a G-protein coupled receptor (GPCR) acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Dopamine D2-like receptors are typically coupled to the inhibitory G-protein, Gαᵢ, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).

Causality: Binding does not equal function. This assay is crucial to determine the functional consequence of pCPP's interaction with a receptor identified in the binding assay.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest (e.g., human Dopamine D3 receptor).

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to activate adenylyl cyclase and raise basal cAMP levels.

-

Compound Addition: Add varying concentrations of the test compound (pCPP) to the cells.

-

If pCPP is a D3 agonist , it will activate the Gαᵢ pathway, inhibit adenylyl cyclase, and cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

-

To test for antagonist activity, co-incubate the cells with a known D3 agonist (e.g., quinpirole) and varying concentrations of pCPP. An antagonist will block the agonist's effect, causing a dose-dependent reversal of the agonist-induced cAMP decrease.

-

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Downstream Signaling and Integrated Effects

The multi-target profile of pCPP results in the simultaneous engagement of multiple intracellular signaling cascades. Its binding to Gq-coupled receptors (like 5-HT2A/2C) and Gi-coupled receptors (like D2/D3) produces a complex downstream effect.

The integrated effect of pCPP is therefore a balance between these competing and complementary actions. For example, activation of 5-HT2C receptors can lead to anxiogenic effects and reduced locomotor activity, while activation of D3 receptors is being investigated for potential therapeutic benefits in substance use disorders and depression.[5][7] The ultimate behavioral and physiological outcome depends on the relative affinity and efficacy of pCPP at each of these targets, as well as the specific neural circuits in which these receptors are expressed.

Conclusion and Future Directions

This compound is not merely a synthetic intermediate but a pharmacologically active molecule with a complex mechanism of action. Its profile is characterized by broad-spectrum activity across multiple serotonin and dopamine receptor subtypes, with evidence also pointing to potential interactions with monoamine transporters. This polypharmacology is the basis for its utility as a scaffold in the development of CNS drugs.

Future research should focus on:

-

Direct Head-to-Head Profiling: A comprehensive screening of pCPP against its isomers (mCPP, oCPP) to delineate the precise impact of chlorine substitution on receptor affinity and function.

-

Elucidating Functional Selectivity: Investigating whether pCPP exhibits biased agonism at any of its targets, preferentially activating certain downstream pathways over others.

-

In Vivo Target Engagement Studies: Utilizing techniques like Positron Emission Tomography (PET) with selective radioligands to confirm which of its potential targets are occupied by pCPP at physiologically relevant concentrations in the living brain.

By continuing to dissect the intricate pharmacology of this foundational molecule, drug development professionals can better leverage its structure to design next-generation therapeutics with improved efficacy and selectivity for treating complex neuropsychiatric disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Chlorophenyl)piperazine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. This technical guide provides a comprehensive exploration of the biological activities of this class of compounds, with a particular focus on their role as modulators of serotonergic neurotransmission. Through an in-depth analysis of prominent derivatives such as Trazodone and Nefazodone, this document will elucidate their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their pharmacological profiles. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and investigation of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Phenylpiperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions.[1] This structural motif is a cornerstone in the development of a wide array of biologically active molecules, primarily due to its versatility as a scaffold for creating compounds that can interact with specific biological targets within the brain.[1] The incorporation of a 4-chlorophenyl group onto the piperazine ring, creating the this compound core, has proven to be a particularly fruitful strategy in the development of drugs targeting neurotransmitter systems, most notably the serotonin receptors.[1]

This guide will delve into the intricate pharmacology of this chemical class, highlighting how subtle structural modifications can profoundly influence their biological activity and therapeutic applications. We will explore their journey from chemical synthesis to their complex interactions with neuronal receptors and transporters.

Mechanism of Action: Modulators of the Serotonergic System

Derivatives of this compound are renowned for their complex and often multi-target mechanisms of action within the central nervous system. The most well-characterized members of this class, Trazodone and Nefazodone, are classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs).[2][3] This dual action is central to their therapeutic efficacy and distinguishes them from other classes of antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).

Dual-Action Serotonergic Modulation

The therapeutic effects of SARIs are primarily attributed to their ability to:

-

Inhibit the Serotonin Transporter (SERT): Like SSRIs, they block the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to interact with postsynaptic receptors.[4]

-

Antagonize Serotonin Receptors: Crucially, they also act as antagonists at specific serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2][3]

This dual mechanism is believed to contribute to a more favorable side-effect profile compared to SSRIs, as the blockade of 5-HT2A and 5-HT2C receptors may mitigate some of the adverse effects associated with non-selective serotonin receptor activation, such as anxiety, insomnia, and sexual dysfunction.[4]

Key Molecular Targets

The pharmacological profile of this compound derivatives is defined by their binding affinities for a range of receptors and transporters.

Table 1: Receptor Binding Affinities (Ki, nM) of Trazodone and Nefazodone

| Target | Trazodone | Nefazodone |

| 5-HT2A | Potent Antagonist[2] | Potent Antagonist[3] |

| 5-HT2C | Antagonist[2] | Antagonist[3] |

| α1-adrenergic | Antagonist[2] | High Affinity[3] |

| α2-adrenergic | Antagonist[2] | Lower Affinity[3] |

| H1 Histamine | Weak Antagonist[2] | - |

| SERT | Weak Inhibitor[2] | Weak Inhibitor[3] |

| NET | - | Weak Inhibitor[5] |

| DAT | - | Weak Inhibitor[3] |

Data compiled from multiple sources.[2][3][5] The smaller the Ki value, the stronger the binding affinity.

Signaling Pathways

The antagonism of the 5-HT2A receptor, a Gq-coupled receptor, is a key aspect of the mechanism of action of these compounds. Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, this compound derivatives can modulate downstream signaling cascades implicated in mood and anxiety.

Caption: Signaling pathway of the 5-HT2A receptor and its modulation by SARI compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that govern their affinity and selectivity for various molecular targets.

-

The Phenylpiperazine Core: The 4-chlorophenylpiperazine moiety is crucial for affinity to serotonin receptors. Modifications to the phenyl ring or the piperazine can significantly alter the pharmacological profile.[1]

-

The Linker Chain: The nature and length of the alkyl chain connecting the piperazine ring to other chemical moieties can influence selectivity and potency.[6] For instance, elongation of the intermediate alkyl chain has been shown to decrease dopamine D4 receptor affinity in some derivatives.[6]

-

Terminal Functional Groups: The functional groups at the terminus of the linker chain are critical for defining the overall activity. For example, the triazolopyridine moiety in Trazodone is a key contributor to its unique pharmacological profile.

Experimental Protocols for Biological Evaluation

The characterization of this compound derivatives involves a combination of in vitro and in vivo assays to determine their pharmacological properties and potential therapeutic efficacy.

In Vitro Assays

Objective: To determine the affinity of the test compounds for specific receptors and transporters.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.[7]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) or transporter (e.g., SERT).

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity of the test compounds (i.e., whether they are agonists, antagonists, or inverse agonists).

Principle: This assay measures the effect of the test compound on the downstream signaling pathway of the target receptor. For Gq-coupled receptors like 5-HT2A, this often involves measuring the accumulation of second messengers such as inositol phosphates or the release of intracellular calcium.[8]

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

-

Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular contents.

-

Second Messenger Quantification: Use a commercially available kit (e.g., an IP-One assay kit or a calcium flux assay kit) to quantify the levels of the second messenger.

-

Data Analysis: Plot the second messenger levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: A simplified workflow for the in vitro characterization of novel compounds.

In Vivo Models

Objective: To assess the antidepressant-like activity of a test compound in rodents.[9]

Principle: This model is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[10]

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., imipramine) at a predetermined time before the test.[9]

-

Test Procedure: Place each animal individually into a glass cylinder filled with water (23-25°C).

-

Observation: Record the animal's behavior for a set period (e.g., 6 minutes). The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is scored during the last 4 minutes of the test.

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.

Objective: To assess the antidepressant-like activity of a test compound in mice.[9]

Principle: Similar to the FST, this test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressants reduce the duration of this immobility.[10]

Step-by-Step Methodology:

-

Animal Acclimation and Drug Administration: As described for the FST.

-

Test Procedure: Suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

Observation: Record the duration of immobility over a 6-minute period.

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time indicates potential antidepressant effects.

Therapeutic Applications and Future Directions

The primary therapeutic application of this compound derivatives like Trazodone is in the treatment of major depressive disorder.[2] Trazodone is also widely used off-label for the management of insomnia due to its sedative properties.[2] The unique pharmacological profile of these compounds, particularly their ability to antagonize 5-HT2A receptors, has also led to investigations into their use for anxiety disorders.[2]

Future research in this area is likely to focus on the development of more selective and potent derivatives with improved pharmacokinetic and pharmacodynamic properties. By fine-tuning the structure of the this compound scaffold, it may be possible to design novel compounds with enhanced efficacy and a more favorable side-effect profile for a range of neuropsychiatric disorders. The combination of the piperazine and other heterocyclic systems, such as 1,2,4-triazole, represents an attractive strategy for designing hybrid molecules with potentially novel biological properties.[11]

Conclusion

The this compound scaffold has proven to be a remarkably versatile and clinically significant platform for the development of drugs targeting the central nervous system. The detailed understanding of their complex pharmacology, particularly their dual action as serotonin antagonists and reuptake inhibitors, has provided valuable insights into the neurobiology of mood disorders. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel derivatives with the potential to address the unmet needs of patients with a variety of psychiatric conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Trazodone - Wikipedia [en.wikipedia.org]

- 3. Nefazodone - Wikipedia [en.wikipedia.org]

- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

The Dawn of the Phenylpiperazines: A Technical Guide to the Early Discovery of Chlorophenylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide delves into the seminal, early-stage research that led to the discovery and initial characterization of chlorophenylpiperazine (CPP) compounds. Moving beyond a mere historical account, we will dissect the foundational science, experimental designs, and the intellectual frameworks that guided the emergence of this significant class of psychoactive molecules. Our focus will be on the pioneering work of the 1960s and early 1970s, a period of transformative discovery in psychopharmacology.

A New Therapeutic Philosophy: The "Mental Pain" Hypothesis

Early Synthesis of Chlorophenylpiperazine Compounds

The synthesis of the chlorophenylpiperazine scaffold was a critical first step in the exploration of this chemical class. Early methods centered on the formation of the piperazine ring and its subsequent arylation. A common and illustrative early synthetic route to 1-(3-chlorophenyl)piperazine, a key intermediate and a psychoactive compound in its own right (m-CPP), is outlined below.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine

Objective: To synthesize the core intermediate, 1-(3-chlorophenyl)piperazine, a foundational structure for more complex derivatives like Trazodone.

Materials:

-

3-chloroaniline

-

Di(2-chloroethyl)amine hydrochloride

-

Xylene

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 3-chloroaniline and di(2-chloroethyl)amine hydrochloride is suspended in an appropriate high-boiling solvent, such as xylene.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for an extended period, often 24 hours, to drive the cyclization reaction.

-

Work-up: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and to deprotonate the desired product.

-

Extraction: The organic layer is separated, and the aqueous layer is typically extracted with a suitable organic solvent to maximize product recovery.

-

Purification: The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Salt Formation and Recrystallization: The crude 1-(3-chlorophenyl)piperazine is then dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization to yield a solid product of high purity.

This fundamental synthetic approach laid the groundwork for the creation of a library of related compounds, including the subsequent development of Trazodone through the alkylation of the second nitrogen in the piperazine ring.

Early Pharmacological Characterization: A New Profile Emerges

The initial pharmacological screening of chlorophenylpiperazine compounds revealed a profile that was distinct from the tricyclic antidepressants (TCAs) of the era. This divergence was a direct result of the guiding "mental pain hypothesis."

In Vitro Assays: Unveiling the Serotonergic Signature

Early in vitro studies were crucial in elucidating the mechanism of action of these new compounds. The primary techniques of the time involved radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: These assays were instrumental in determining the affinity of chlorophenylpiperazines for various neurotransmitter receptors. While the techniques have evolved, the fundamental principles remain.

Historical Protocol: Serotonin Receptor Binding Assay (circa 1970s)

Objective: To determine the binding affinity of novel chlorophenylpiperazine compounds to serotonin receptors in brain tissue preparations.

Materials:

-

Rat brain tissue (typically cortex or hippocampus)

-

Tritiated ([³H]) serotonin or a specific [³H]-labeled antagonist (when available)

-

Test compounds (chlorophenylpiperazines)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Step-by-Step Methodology:

-

Tissue Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to isolate a crude membrane preparation containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

Neurotransmitter Uptake Inhibition Assays: These assays assessed the ability of the compounds to block the reuptake of serotonin and other neurotransmitters into nerve terminals.

Historical Protocol: Serotonin Uptake Inhibition Assay (circa 1970s)

Objective: To measure the potency of chlorophenylpiperazine compounds in inhibiting the uptake of serotonin into synaptosomes.

Materials:

-

Rat brain tissue

-

[¹⁴C]- or [³H]-labeled serotonin

-

Test compounds

-

Krebs-Ringer bicarbonate buffer

-

Apparatus for preparing synaptosomes (crude nerve terminal preparations)

-

Filtration apparatus and scintillation counting supplies

Step-by-Step Methodology:

-

Synaptosome Preparation: Brain tissue is homogenized and subjected to differential centrifugation to obtain a preparation enriched in synaptosomes.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: Radiolabeled serotonin is added to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Measurement: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) is determined.

In Vivo Models: Observing Behavioral and Physiological Effects

Early in vivo studies in animal models were critical for understanding the physiological and behavioral effects of chlorophenylpiperazine compounds and for differentiating them from existing antidepressants.

Key Early In Vivo Observations:

-

Distinct from TCAs: Unlike TCAs, Trazodone did not exhibit strong anticholinergic effects and had a different profile in classic antidepressant screening models.[3]

-

Sedative and Anxiolytic Properties: Early studies noted the sedative and anxiety-reducing effects of these compounds, which aligned with the "mental pain" hypothesis.

-

Serotonergic Effects: The administration of m-CPP in animal models produced behaviors consistent with serotonin receptor activation.

Trazodone: The Prototypical Chlorophenylpiperazine Antidepressant

The culmination of this early research was the identification and development of Trazodone. Synthesized in 1966, Trazodone emerged as the lead compound from the screening program guided by the mental pain hypothesis.[4]

Pharmacological Profile of Trazodone

The early pharmacological data for Trazodone revealed a multi-faceted mechanism of action that set it apart from other antidepressants.

| Target | Action | Implication |

| Serotonin 5-HT2A Receptor | Antagonist | Contributes to antidepressant and anxiolytic effects; improves sleep architecture. |

| Serotonin Transporter (SERT) | Weak Inhibitor | Modulates synaptic serotonin levels, contributing to antidepressant effects. |